

The Endogenous Function of Palmitoylglycine: A Technical Guide

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Compound of Interest		
Compound Name:	Palmitoylglycine	
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Abstract

N-Palmitoylglycine (PalGly) is an endogenous N-acyl amide that has emerged as a significant signaling molecule with pleiotropic effects, particularly in the modulation of pain and inflammation. Structurally similar to the endocannabinoid anandamide, PalGly is synthesized in mammalian tissues and exerts its biological activities through interactions with specific G-protein coupled receptors and ion channels. This technical guide provides an in-depth overview of the core endogenous functions of **Palmitoylglycine**, detailing its signaling pathways, quantitative physiological effects, and the experimental methodologies used to elucidate its biological roles.

Introduction

The family of N-acyl amides represents a class of lipid signaling molecules that play crucial roles in various physiological processes. While N-arachidonoyl ethanolamine (anandamide) is the most extensively studied member, recent research has shed light on the importance of other N-acyl amides, including N-**Palmitoylglycine** (PalGly). PalGly is formed by the conjugation of palmitic acid and glycine and is found in significant quantities in tissues such as the skin and spinal cord[1][2][3]. Its metabolic regulation is closely linked to the enzyme fatty acid amide hydrolase (FAAH), which is responsible for its degradation[1][4]. This guide will explore the known endogenous functions of PalGly, focusing on its molecular mechanisms of action.



Biosynthesis and Metabolism

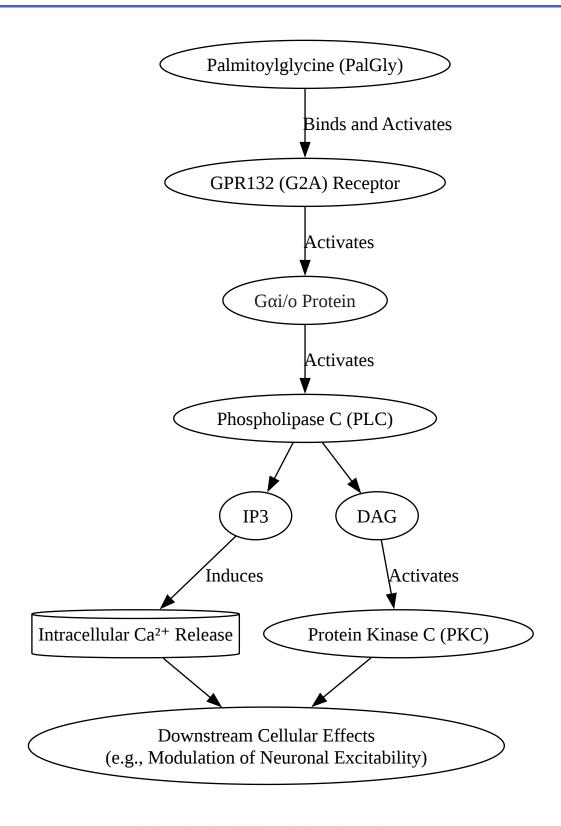
The endogenous production of **Palmitoylglycine** can occur through several enzymatic pathways. One major pathway involves the direct conjugation of palmitic acid to glycine. The enzyme glycine N-acyltransferase can catalyze this reaction[5]. Additionally, cytochrome c has been shown to produce N-acyl glycines in vitro[6].

The primary enzyme responsible for the degradation of PalGly is Fatty Acid Amide Hydrolase (FAAH)[1][4]. The metabolic regulation of PalGly by FAAH is evidenced by significantly higher levels of PalGly in the brains of FAAH knockout (KO) mice compared to wild-type (WT) animals[1][4].

Molecular Mechanisms of Action G-Protein Coupled Receptor Signaling

Recent studies have identified the G-protein coupled receptor GPR132, also known as G2A, as a receptor for **Palmitoylglycine**[7][8]. PalGly activates GPR132 with a potency greater than or comparable to other known ligands like 9-hydroxyoctadecadienoic acid (9-HODE)[7][8]. The activation of GPR132 by PalGly is sensitive to pertussis toxin (PTX), indicating the involvement of G α i/o proteins in the downstream signaling cascade[1][4][9].





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Modulation of Calcium Influx



A key function of **Palmitoylglycine** is its ability to modulate intracellular calcium levels. In sensory neurons, PalGly induces a transient influx of extracellular calcium[1][4][10]. This effect is characterized by its dependence on extracellular calcium and sensitivity to pertussis toxin, further supporting a G-protein coupled receptor-mediated mechanism[1][4]. The PalGly-induced calcium influx can be blocked by nonselective calcium channel blockers such as ruthenium red and SK&F96365[11].

Nitric Oxide Production

In addition to its effects on calcium signaling, **Palmitoylglycine** also influences the production of nitric oxide (NO). The influx of calcium induced by PalGly can activate calcium-sensitive nitric oxide synthase (NOS) enzymes, leading to the production of NO[1]. This effect can be inhibited by NOS inhibitors like 7-nitroindazole[4].

Physiological Functions Nociception and Pain Modulation

One of the most significant endogenous functions of **Palmitoylglycine** is its role in the modulation of pain. High levels of PalGly are found in the skin and spinal cord, areas crucial for sensory processing[1]. Peripherally administered PalGly has been shown to potently inhibit the heat-evoked firing of nociceptive wide dynamic range (WDR) neurons in the rat dorsal horn[1] [4][6]. This antinociceptive effect suggests that PalGly acts as an endogenous analgesic agent.

Anti-inflammatory Effects

Similar to other N-acyl amides like N-palmitoyl ethanolamine (PEA), **Palmitoylglycine** is believed to possess anti-inflammatory properties[1][12][13][14]. The activation of GPR132 and the subsequent modulation of intracellular signaling pathways can influence the expression and release of inflammatory mediators. While the direct anti-inflammatory mechanisms of PalGly are still under investigation, its structural and functional similarities to other anti-inflammatory lipids suggest a significant role in inflammatory processes.

Quantitative Data Summary



Parameter	Value	Cell/Tissue Type	Reference
Endogenous Levels			
PalGly in Rat Skin	~100-fold > Anandamide	Rat Skin	[1][3][4]
PalGly in Rat Brain	~3-fold > Anandamide	Rat Brain	[1][3][4]
Receptor Activation			
GPR132 Activation (EC ₅₀)	Potency: N- palmitoylglycine > 9- HODE	HEK293 cells expressing GPR132	[7][8]
Calcium Influx			
EC ₅₀ in F-11 cells	- 5.5 μM	F-11 (DRG-like) cells	[2]
Average Calcium Increase	>50 nM over baseline	Dorsal Root Ganglion (DRG) cells	[1]
Neuronal Firing			
Inhibition of Heat- Evoked Firing	0.43 μg in 50 μl (intraplantar injection)	Rat Dorsal Horn WDR Neurons	[1]

Experimental Protocols Quantification of Palmitoylglycine Levels

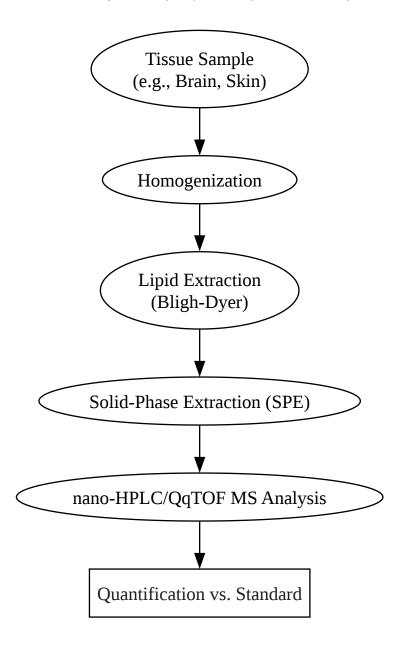
Method: Nano-High-Performance Liquid Chromatography/Hybrid Quadrupole Time-of-Flight (HPLC/QqTOF) Mass Spectrometry.

Protocol Outline:

- Lipid Extraction: Tissues (e.g., rat brain, skin) are homogenized and subjected to lipid extraction using a modified Bligh-Dyer method with chloroform/methanol/water.
- Partial Purification: The lipid extracts are partially purified using solid-phase extraction (SPE) to enrich the N-acyl amide fraction.



LC-MS/MS Analysis: The purified samples are analyzed by nano-HPLC coupled to a QqTOF
mass spectrometer. Palmitoylglycine is identified and quantified based on its specific
retention time and mass-to-charge ratio (m/z) in comparison to a synthetic standard.



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Measurement of Intracellular Calcium Influx

Method: Fura-2 Calcium Imaging.

Protocol Outline:



- Cell Culture and Loading: Dorsal Root Ganglion (DRG) neurons or F-11 cells are cultured on glass coverslips and loaded with the ratiometric calcium indicator Fura-2-acetoxymethyl ester (Fura-2 AM).
- Perfusion and Stimulation: The cells are placed in a perfusion chamber on an inverted microscope stage and continuously perfused with a physiological salt solution.
 Palmitoylglycine is applied via the perfusion system.
- Imaging and Analysis: Cells are alternately excited at 340 nm and 380 nm, and the emitted fluorescence at 510 nm is captured using a CCD camera. The ratio of fluorescence intensities (F340/F380) is calculated to determine the intracellular calcium concentration.

Electrophysiological Recordings from Dorsal Horn Neurons

Method: In vivo single-unit extracellular recordings.

Protocol Outline:

- Animal Preparation: Anesthetized rats are subjected to a laminectomy to expose the lumbar spinal cord.
- Neuron Identification: A tungsten microelectrode is advanced into the dorsal horn to record
 the extracellular activity of single wide dynamic range (WDR) neurons. Neurons are
 characterized by their responses to mechanical and thermal stimuli applied to their receptive
 fields on the hind paw.
- Drug Administration and Stimulation: A baseline of heat-evoked neuronal firing is
 established. Palmitoylglycine is then administered via intraplantar injection into the
 receptive field. The heat stimulus is reapplied, and the change in neuronal firing is recorded
 and analyzed.

Conclusion and Future Directions

Palmitoylglycine is an important endogenous lipid mediator with well-defined roles in pain modulation and cellular signaling. Its actions are primarily mediated through the G-protein coupled receptor GPR132, leading to downstream effects on calcium influx and nitric oxide



production. The antinociceptive properties of **Palmitoylglycine** make it and its signaling pathway attractive targets for the development of novel analgesic and anti-inflammatory therapeutics.

Future research should focus on further elucidating the complete signaling network downstream of GPR132 activation by **Palmitoylglycine**. Investigating the potential involvement of other receptors and ion channels will provide a more comprehensive understanding of its physiological functions. Furthermore, exploring the therapeutic potential of **Palmitoylglycine** analogues in preclinical models of chronic pain and inflammatory diseases is a promising avenue for drug development.

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